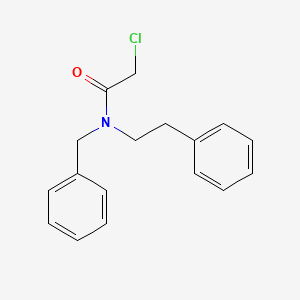

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide

Description

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzyl group, a phenethyl group, and a chlorine atom attached to the nitrogen and carbon atoms

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAPEQHWBXABLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of N-benzyl-2-chloroacetamide. This intermediate is then reacted with phenethylamine under similar conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-benzyl-2-chloro-N-phenethylamine.

Substitution: N-benzyl-2-hydroxy-N-phenethylacetamide or N-benzyl-2-amino-N-phenethylacetamide.

Scientific Research Applications

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:

N-benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the phenethyl group.

N-benzyl-2-chloro-N-phenylpropanamide: Contains an additional carbon in the acyl chain.

N-benzyl-3-phenylacrylamide: Features a different functional group (acrylamide) instead of acetamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies and findings related to its efficacy against different biological targets.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHClNO

- SMILES Notation : C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl

- Molecular Weight : Approximately 287.79 g/mol

The compound features a benzyl group, a chloro substituent, and a 2-phenylethyl group, which contribute to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation, particularly in specific cancer types.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacological studies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Enzyme Inhibition | Inhibits AChE activity |

The mechanism of action for this compound is believed to involve several pathways:

- Electrophilic Interactions : The chloro group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.

- Binding Affinity : The structure allows for significant binding affinity to specific receptors or enzymes, enhancing its therapeutic potential.

- Bioavailability : The presence of the hydroxypropyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of certain cancer cell lines. The study utilized high-throughput screening methods to evaluate its efficacy against various cancer types, demonstrating significant inhibition of cell proliferation at micromolar concentrations .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of AChE revealed that this compound exhibited competitive inhibition. The compound's ability to bind effectively to the active site of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.